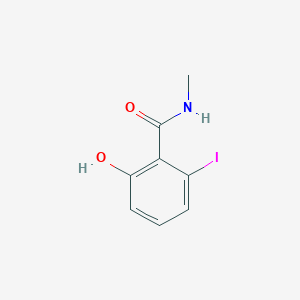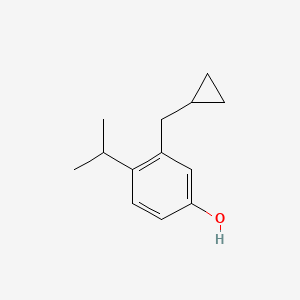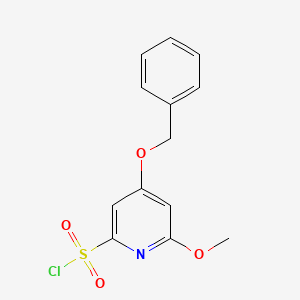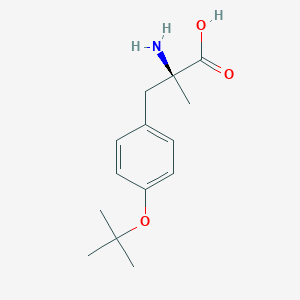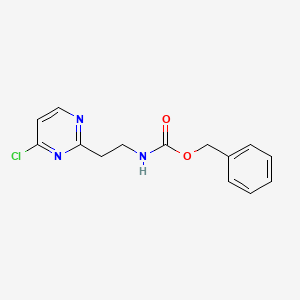![molecular formula C6H6ClN3O B14854352 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with ethylenediamine under reflux conditions, followed by cyclization to form the desired compound . Another approach involves the use of 2-chloro-3-aminopyrazine and glyoxal in the presence of a base, leading to the formation of the imidazo[1,5-A]pyrazine core .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
化学反応の分析
Types of Reactions
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,5-A]pyrazines.
科学的研究の応用
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,5-A]pyridine: Shares a similar core structure but differs in the nitrogen atom’s position.
Imidazo[1,2-A]pyrazine: Another closely related compound with a different arrangement of nitrogen atoms.
Pyrazolo[1,5-A]pyrimidine: Contains a similar fused ring system but with different substituents.
Uniqueness
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific chlorine substitution and the arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
3-chloro-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11) |
InChIキー |
MVYBSCUNWCPZAT-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=C(N2CC(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


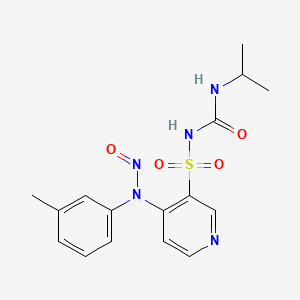
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)




